molecular formula C28H29FN6O8S B1681228 Tamatinib besylate CAS No. 841290-81-1

Tamatinib besylate

Katalognummer B1681228
CAS-Nummer: 841290-81-1
Molekulargewicht: 628.6 g/mol
InChI-Schlüssel: UXDRJPYSTZHIOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tamatinib besylate, also known as R406, is the active metabolite of Fostamatinib . It was initially identified as a potent inhibitor of the spleen tyrosine kinase (Syk) and binds to the ATP binding pocket of Syk, inhibiting its kinase activity as an ATP-competitive inhibitor . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .


Molecular Structure Analysis

The molecular structure of Tamatinib besylate involves a complex arrangement of atoms and bonds. The molecule of Tamatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . The rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .


Physical And Chemical Properties Analysis

Tamatinib besylate has a chemical formula of C28H29FN6O8S and a molecular weight of 628.632 g/mol . It is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

R406, also known as Tamatinib besylate or R406 Benzenesulfonate, is a compound with several scientific research applications. Below is a comprehensive analysis focusing on unique applications::

Autoimmune Disease Treatment

R406 has been shown to attenuate autoantibody-induced arthritis in mice, suggesting its potential as a treatment for autoimmune diseases .

Cancer Therapy

It induces significant apoptosis in cancers that display Syk over-expression, indicating its use in targeted cancer therapies .

Inflammasome Activation Inhibition

R406 selectively abrogates Syk-dependent NLRP3 inflammasome activation by C. albicans, highlighting its role in immune response regulation .

Pharmacokinetics and Pharmacodynamics

As the active metabolite of Fostamatinib, R406’s pharmacokinetics and pharmacodynamics are crucial for its integration and improvement in clinical applications .

Treatment of Chronic Immune Thrombocytopenia

R406 is involved in the treatment of chronic immune thrombocytopenia, where it affects the concentration of platelets in the blood .

Role in Signal Transduction

It plays an important role in FcγR-mediated signal transduction , which is vital for the propagation of inflammatory responses .

Metabolism and Excretion

R406 is metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces, which is important for understanding its systemic effects .

Interaction with Transport Proteins

It is a substrate of P-glycoprotein and inhibits breast cancer resistance protein, affecting drug resistance and distribution within the body .

Each of these applications provides a unique insight into the potential uses of R406 in scientific research and clinical settings.

InvivoGen - R406 besylate | Syk inhibitor InvivoGen - Validation data for R406 Springer - Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib Springer - Clinical Pharmacokinetics and Pharmacodynamics PDF Blood - Fostamatinib for the treatment of chronic immune thrombocytopenia

Wirkmechanismus

Target of Action

R406, also known as Tamatinib Besylate or R406 Benzenesulfonate, is primarily targeted towards the spleen tyrosine kinase (Syk) . Syk plays a crucial role in both innate and adaptive immunity . In addition to Syk, R406 has also been cited as an inhibitor of the Flt-3 and Ret tyrosine kinases .

Mode of Action

R406 binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It potently inhibits Syk kinase activity in vitro with an IC50 of 41 nM . This inhibition of Syk signaling by R406 selectively abrogates inflammasome activation .

Biochemical Pathways

The inhibition of Syk by R406 impacts the FcγR-mediated signal transduction and inflammatory propagation . This makes Syk a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma . R406 was shown to attenuate autoantibody-induced arthritis in mice .

Pharmacokinetics

R406 is designed as a prodrug and undergoes cleavage of its active moiety in the intestine . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota . As R406 strongly inhibits the breast cancer resistance protein, the interaction with those substrates, particularly statins, should be carefully monitored .

Result of Action

The inhibition of Syk by R406 leads to a reduction in immune complex-mediated inflammation . It has been shown to induce significant apoptosis in cancers displaying Syk over-expression . Interestingly, R406 selectively abrogates Syk-dependent NLRP3 inflammasome activation by C.

Action Environment

The action, efficacy, and stability of R406 can be influenced by various environmental factors. For instance, the concentration of R406 was almost halved in patients with a heavy body weight . Therefore, the exposure-efficacy study for suitable dosing should be continued with post-marketing data . Additionally, R406 exposure significantly correlated with the incidence of hypertension . Even though the influence of elevated exposure on other toxicities, including diarrhea and neutropenia, is still unclear, careful management is required with dose escalation to avoid toxicity-related discontinuation .

Zukünftige Richtungen

The therapeutic arsenal of ALL, particularly B cell ALL, has been markedly expanded with the advent of TKIs targeting the BCR-ABL1 tyrosine kinase, novel antibody constructs, and chimeric antigen receptor (CAR) T cell therapy . These highly effective new agents are allowing for novel approaches that reduce reliance on intensive cytotoxic chemotherapy and hematopoietic stem cell transplantation in first remission . Tamatinib is a potential drug for treatment of the inflammation associated with and causing bronchial asthma resulting from allergen-induced airway hyperresponsiveness (AHR) . The compound may have beneficial effects in additional inflammatory conditions, such as rheumatoid arthritis and other autoimmune conditions .

Eigenschaften

IUPAC Name

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDRJPYSTZHIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475212
Record name R406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tamatinib besylate

CAS RN

841290-81-1
Record name R 406 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tamatinib besylate
Reactant of Route 2
Tamatinib besylate
Reactant of Route 3
Reactant of Route 3
Tamatinib besylate
Reactant of Route 4
Tamatinib besylate
Reactant of Route 5
Reactant of Route 5
Tamatinib besylate
Reactant of Route 6
Reactant of Route 6
Tamatinib besylate

Q & A

Q1: What is the primary molecular target of R406?

A1: R406 primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].

Q2: How does R406 interact with SYK?

A2: R406 binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].

Q3: What are the downstream effects of R406-mediated SYK inhibition?

A3: R406 blocks SYK-dependent phosphorylation of downstream signaling molecules, including:

  • B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].
  • Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].
  • Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].

Q4: Does R406 affect other signaling pathways?

A4: While R406 exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].

Q5: What is the role of SYK in B cell malignancies and how does R406 impact it?

A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. R406 inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].

Q6: How does R406 affect chronic lymphocytic leukemia (CLL) cells?

A6: R406 blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].

Q7: Does R406 affect platelet function in the context of thrombosis?

A7: R406 mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].

Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does R406 play a role?

A8: Elevated SYK activity is linked to steroid-resistant asthma. R406, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].

Q9: Can R406 be combined with other therapies for enhanced efficacy?

A9: R406 exhibits synergy with:

  • ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].
  • Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].
  • Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].

Q10: Is there any information available regarding the spectroscopic data for R406?

A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for R406.

Q11: Have any computational chemistry studies been conducted on R406?

A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on R406.

Q12: What is the pharmacokinetic profile of R406 in humans?

A12: R406 is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of R406, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].

Q13: Does hepatic or renal impairment affect R406 exposure?

A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact R406 exposure, suggesting no need for dose adjustments in these patient populations [, ].

Q14: What are the in vitro and in vivo models used to study the efficacy of R406?

A14: Various in vitro and in vivo models have been employed to investigate R406 efficacy, including:

  • Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].
  • Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].
  • Animal models:
    • Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of R406 on immune complex-mediated inflammation [].
    • Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of R406 in inhibiting leukemia growth [].
    • Sickle cell mouse model: Studying the impact of R406 on platelet NLRP3 inflammasome activation and platelet aggregation [].

Q15: Are there any biomarkers associated with R406 sensitivity?

A15: Several potential biomarkers have been linked to R406 sensitivity:

  • DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with R406 sensitivity [, , ].
  • GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of R406 and venetoclax [].

Q16: What is known about the toxicology and safety profile of R406?

A16: Specific toxicology data for R406 is not presented within the provided research paper abstracts.

Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as R406?

A17: Yes, alternative compounds targeting similar pathways or indications as R406 are being explored, including:

  • BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].
  • PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].

Q18: What are the key milestones and historical context surrounding the research and development of R406?

A18: Key milestones in the R406 research trajectory include:

  • Early Discovery: Initial identification of R406 as a potent SYK inhibitor with activity in cellular models [].
  • Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].
  • Clinical Development: Evaluation of fostamatinib, the prodrug of R406, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.